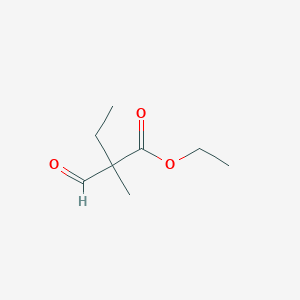![molecular formula C17H18BNO3 B13979912 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine is a complex organic compound that features a benzofuro-pyridine core structure with a dioxaborolane substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine typically involves the following steps:
Formation of the Benzofuro-Pyridine Core: This step involves the cyclization of appropriate precursors to form the benzofuro-pyridine core structure.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Borylation: The compound can participate in borylation reactions, where the boronate ester group is introduced into other molecules.
Hydroboration: This reaction involves the addition of boron-hydrogen bonds to alkenes or alkynes, facilitated by transition metal catalysts.
Coupling Reactions: The compound can undergo coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Copper Catalysts: Employed in coupling reactions.
Transition Metal Catalysts: Utilized in hydroboration reactions.
Major Products
The major products formed from these reactions include various boronate esters and substituted benzofuro-pyridine derivatives.
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boronate esters.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine exerts its effects involves the interaction of the boronate ester group with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, facilitating the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar borylation and hydroboration reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with an isopropoxy group, used in the synthesis of conjugated copolymers.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic acid ester used in various organic synthesis applications.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine is unique due to its benzofuro-pyridine core structure, which imparts distinct chemical properties and reactivity compared to simpler boronate esters. This uniqueness makes it a valuable compound in advanced organic synthesis and industrial applications.
Properties
Molecular Formula |
C17H18BNO3 |
|---|---|
Molecular Weight |
295.1 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine |
InChI |
InChI=1S/C17H18BNO3/c1-16(2)17(3,4)22-18(21-16)11-7-8-13-12(10-11)15-14(20-13)6-5-9-19-15/h5-10H,1-4H3 |
InChI Key |
NUQBTQWMAOIDOM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



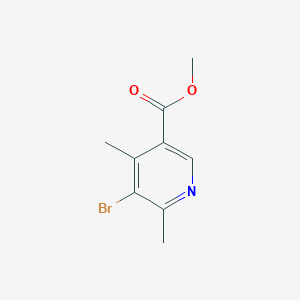
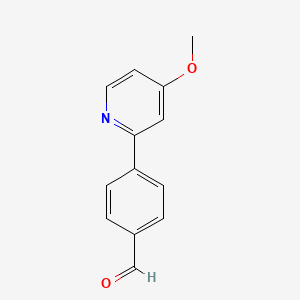
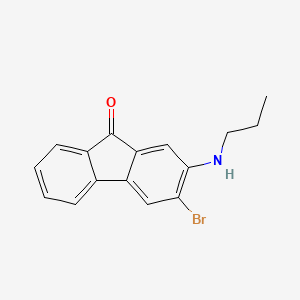

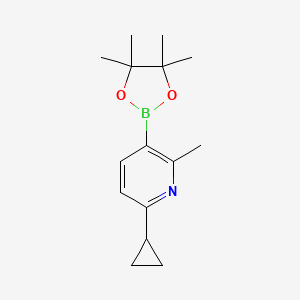
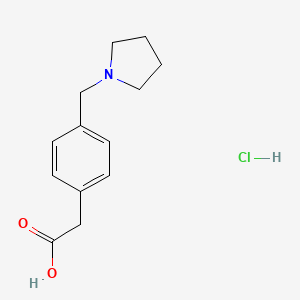
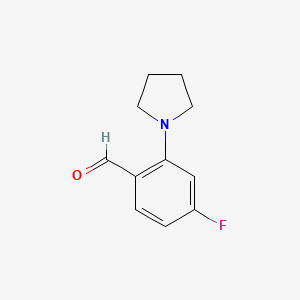
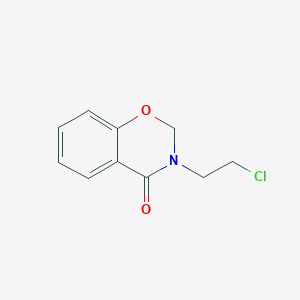
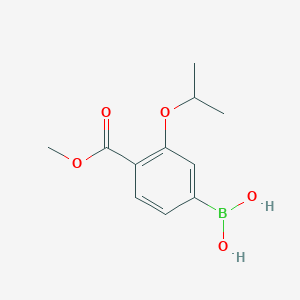
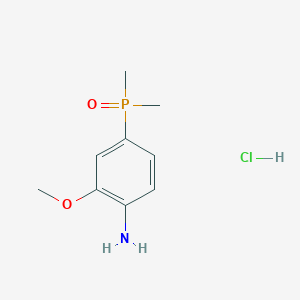
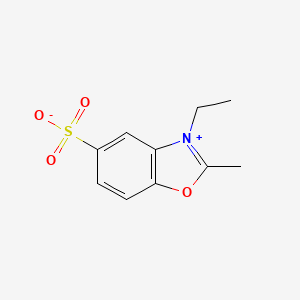
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
